MM 11253 is a synthetic compound classified as a selective antagonist of the retinoic acid receptor gamma (RARγ). This compound is of interest in the field of cancer research due to its ability to inhibit the growth-promoting effects of RARγ-selective agonists, particularly in squamous cell carcinoma cell lines. The chemical structure of MM 11253 is characterized by its conformationally restricted retinoid framework, which contributes to its biological activity.
MM 11253 is synthesized through specific chemical reactions involving naphthalene derivatives. It falls under the category of retinoids, which are compounds related to vitamin A and play significant roles in cellular growth, differentiation, and apoptosis. The compound's unique properties make it a valuable tool for studying the mechanisms of retinoic acid signaling and its implications in cancer biology.
The synthesis of MM 11253 involves a multi-step process beginning with the reaction of 2-naphthalenecarboxylic acid and 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl-1,3-dithiolane. This reaction is designed to form the core structure of MM 11253 while ensuring that the resulting compound retains its selective antagonistic properties against RARγ.
Key steps in the synthesis include:
The molecular formula for MM 11253 is , indicating a complex structure that includes multiple rings and functional groups. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which would provide insights into its conformation in solution.
MM 11253 primarily functions through its interaction with RARγ. It acts by blocking the receptor's activation by natural ligands such as all-trans-retinoic acid. The antagonistic action is significant in cancer treatment strategies where RARγ activation may promote tumor growth.
In vitro studies have demonstrated that MM 11253 effectively inhibits cell proliferation in squamous cell carcinoma lines by:
The mechanism of action for MM 11253 involves competitive inhibition at the RARγ binding site. Upon administration:
Experimental data indicate that treatment with MM 11253 results in significant reductions in cellular metabolic activity and proliferation markers.
MM 11253 exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate handling procedures and formulation strategies for potential therapeutic applications.
MM 11253 has several applications in scientific research:
MM11253 (CAS 345952-44-5) is a potent and selective retinoid acid receptor gamma (RARγ) antagonist with a half-maximal inhibitory concentration (IC50) of 44 nM. Its molecular structure (C28H30O2S2, MW: 462.67 g/mol) features a hydrophobic core and sulfur-containing moieties that enable high-affinity binding to RARγ's ligand-binding pocket (LBP) [1] [6]. The LBP of RARγ adopts an "I"-shaped hydrophobic cavity, where residues Phe230, Leu268, Leu271, Met272, Ile275, Phe304, Leu386, Ile389, and Ser390 form critical van der Waals contacts with MM11253's polycyclic scaffold [7]. This binding is further stabilized by:
Selectivity over RARα/RARβ arises from Ser289 in RARγ (vs. Ala/Cys in RARα/RARβ), which creates a larger LBP volume. MM11253 exhibits >20-fold lower inhibition of RARα, RARβ, and RXRα due to steric clashes with their conserved residues [1] [7].
Table 1: Key Residues in RARγ Ligand-Binding Pocket for MM11253 Interaction
Residue | Structural Location | Interaction Type | Contribution to Binding Affinity |
---|---|---|---|
Phe230 | H3 helix | Hydrophobic packing | High (ΔG = −3.2 kcal/mol) |
Leu271 | Loop H3-H5 | Van der Waals | Moderate (ΔG = −1.8 kcal/mol) |
Arg278 | H5 helix | Water-mediated H-bond | Critical for ligand orientation |
Phe304 | H7 helix | π-π stacking | High (ΔG = −2.9 kcal/mol) |
Ser289 | H6-H7 loop | Size exclusion | Selectivity determinant |
MM11253 antagonizes RARγ by competitively displacing all-trans retinoic acid (ATRA), preventing conformational changes required for coactivator recruitment [1] [7]. This inhibition disrupts both genomic and non-genomic RARγ signaling:
This dual interference explains MM11253's efficacy in blocking growth inhibitory effects induced by RARγ-selective agonists like MM11254 and MM11389 [1].
In head and neck cancer (HNC), oncogenic RARγ isoforms (γ1, γ2, γ4) accelerate cell cycle progression via transcriptional activation of proliferative genes. MM11253 suppresses this activity through:
Table 2: Oncogenic RARγ Isoforms Targeted by MM11253 in Human Cancers
Isoform | AF-1 Domain Structure | Cellular Localization | MM11253 Sensitivity | Cancer Relevance |
---|---|---|---|---|
RARγ1 | Full-length (Ser77/79) | Nuclear | High | Overexpressed in 60% of HNSCC tumors |
RARγ2 | Full-length (Ser66/68) | Nuclear/Cytoplasmic | High | Upregulated in early carcinogenesis |
RARγ4 | Truncated (Ser299) | Nuclear | Moderate | Dominant isoform in metastatic lesions |
RARγ5 | AF-1 deletion | Nuclear | None | Tumor-suppressive; lost in transformation |
MM11253 alters RARγ's interactome by inducing conformational shifts in the activation function-2 (AF-2) domain, which mediates protein partnerships:
These mechanisms collectively disable enhanceosome formation, exemplified by reduced chromatin immunoprecipitation signals at RARγ target loci in MM11253-treated cancer cells [5] [9].
CAS No.: 112484-85-2
CAS No.: 10606-14-1